

Application of Ceftobiprole in Treating Community-Acquired Pneumonia (CAP): Application Notes and Protocols

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Compound of Interest		
Compound Name:	Ceftobiprole medocaril	
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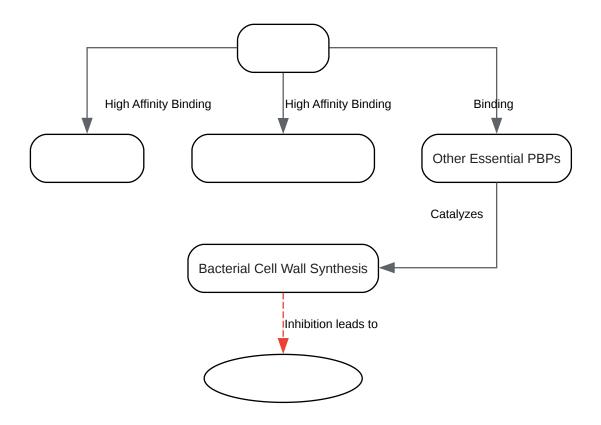
Introduction

Ceftobiprole, a fifth-generation cephalosporin, represents a significant advancement in the empirical treatment of community-acquired pneumonia (CAP) requiring hospitalization. Its broad spectrum of activity, encompassing key Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae, as well as Gram-negative bacteria, makes it a valuable agent in the face of evolving antimicrobial resistance.[1][2] This document provides detailed application notes and protocols based on pivotal clinical trials and extensive in vitro studies to guide researchers and drug development professionals in the investigation and application of ceftobiprole for CAP.

Mechanism of Action

Ceftobiprole exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It demonstrates a high affinity for penicillin-binding proteins (PBPs), including the modified PBP2a in MRSA and PBP2x in penicillin-resistant pneumococci, which are common mechanisms of resistance to other β -lactam antibiotics.[1] This strong binding to essential PBPs ultimately leads to bacterial cell lysis and death.





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Figure 1: Ceftobiprole's Mechanism of Action.

In Vitro Activity of Ceftobiprole

Ceftobiprole has demonstrated potent in vitro activity against a wide range of pathogens commonly implicated in CAP. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies.

Table 1: In Vitro Activity of Ceftobiprole against Streptococcus pneumoniae



Phenotype	MIC50 (μg/mL)	MIC90 (μg/mL)	Susceptibility (%)	Reference(s)
All Isolates	0.015	0.25	99.7	[3]
Penicillin- Susceptible	0.016	0.016	-	[4]
Penicillin- Intermediate	0.06	0.5	-	[4]
Penicillin- Resistant	0.5	1.0	-	[4]
Ceftriaxone- Resistant	-	-	99.8	[5]

Table 2: In Vitro Activity of Ceftobiprole against Staphylococcus aureus

Phenotype	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Susceptibility (%)	Reference(s)
All Isolates	0.5	2	99.7	[3]
Methicillin- Susceptible (MSSA)	0.25	0.5	100	[6]
Methicillin- Resistant (MRSA)	1	2	99.3	[7]
MRSA (from Pneumonia Trials)	1	2	96.4	[8]

Table 3: In Vitro Activity of Ceftobiprole against Haemophilus influenzae



Phenotype	MIC₅₀ (μg/mL)	MIC ₉₀ (μg/mL)	Susceptibility (%)	Reference(s)
All Isolates	-	-	99.6	[3]
β-lactamase positive	0.06	0.25	-	[9][10]
β-lactamase negative	0.03	0.25	-	[9][10]
β-lactamase- negative, ampicillin- resistant	0.5	2.0	-	[9][10]

Pharmacokinetics and Pharmacodynamics (PK/PD)

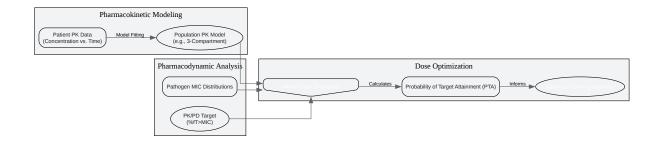
The efficacy of ceftobiprole, like other β -lactam antibiotics, is best correlated with the time that the free drug concentration remains above the MIC of the infecting pathogen (%fT>MIC).[2] Population pharmacokinetic models have been instrumental in defining dosing regimens that are likely to achieve the desired PK/PD targets.

Table 4: Key Pharmacokinetic Parameters of Ceftobiprole

Parameter	Value	Reference(s)
Protein Binding	16%	[11]
Elimination Half-life	~3 hours	[11]
Primary Route of Elimination	Renal	[11]

A population pharmacokinetic analysis of patients, including those with CAP, utilized a three-compartment model to best describe the concentration-time data of ceftobiprole.[11][12] Monte Carlo simulations are a crucial tool in this analysis to predict the probability of target attainment (PTA) for various dosing regimens against a range of pathogens with different MICs.[12][13]





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Figure 2: Pharmacokinetic/Pharmacodynamic Modeling Workflow.

Clinical Efficacy in Community-Acquired Pneumonia

A pivotal Phase III, randomized, double-blind, multicenter trial (NCT00326287) established the non-inferiority of ceftobiprole to ceftriaxone with or without linezolid for the treatment of hospitalized patients with CAP.[14]

Table 5: Clinical Cure Rates in the Pivotal Phase III CAP Trial (NCT00326287)

Patient Population	Ceftobiprole (%)	Ceftriaxone ± Linezolid (%)	95% CI for the Difference	Reference(s)
Clinically Evaluable (n=469)	86.6	87.4	-6.9% to 5.3%	[14]
Intent-to-Treat (n=638)	76.4	79.3	-9.3% to 3.6%	[14]

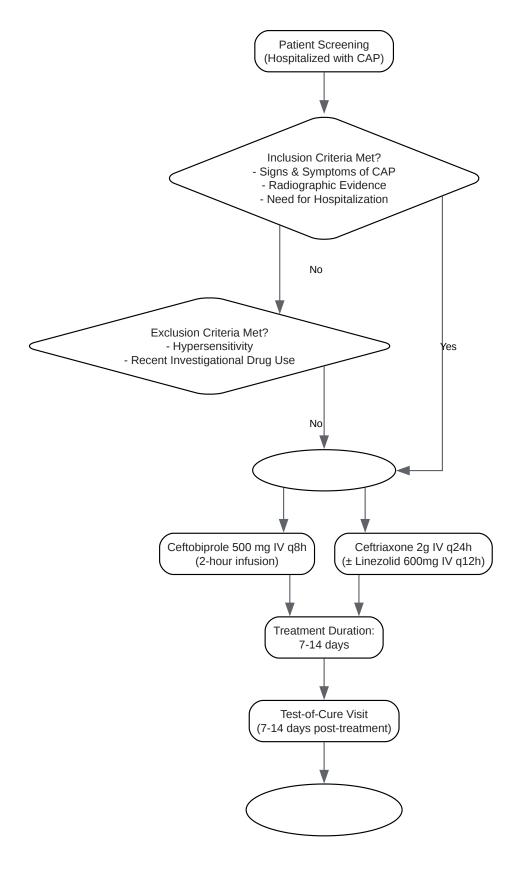
Table 6: Microbiological Eradication Rates in the Pivotal Phase III CAP Trial (NCT00326287)



Patient	Ceftobiprole	Ceftriaxone ±	95% CI for the	Reference(s)
Population	(%)	Linezolid (%)	Difference	
Microbiologically Evaluable (n=144)	88.2	90.8	-12.6% to 7.5%	[14]

Experimental Protocols Pivotal Phase III Clinical Trial for Ceftobiprole in CAP (Adapted from NCT00326287)





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Figure 3: Pivotal Phase III CAP Clinical Trial Workflow.



1. Study Design:

- A randomized, double-blind, multicenter, non-inferiority study.[15]
- 2. Patient Population:
- Inclusion Criteria:
 - Adults (≥18 years) hospitalized with a primary diagnosis of CAP.
 - Radiographically confirmed new or progressive infiltrate.
 - Presence of at least two clinical signs and symptoms of pneumonia (e.g., cough, purulent sputum, fever, pleuritic chest pain, leukocytosis).
- Exclusion Criteria:
 - Known or suspected hypersensitivity to β-lactams.
 - Ventilator-associated pneumonia.
 - Receipt of more than 24 hours of a potentially effective antibiotic for the current CAP episode prior to randomization.
- 3. Treatment Arms:
- Investigational Arm: Ceftobiprole medocaril 500 mg administered as a 2-hour intravenous infusion every 8 hours.
- Comparator Arm: Ceftriaxone 2 g administered as a 30-minute intravenous infusion every 24 hours. Linezolid 600 mg every 12 hours could be added at the investigator's discretion for suspected MRSA or ceftriaxone-resistant S. pneumoniae.
- 4. Study Procedures:
- Baseline Assessments: Complete medical history, physical examination, chest radiograph, and collection of respiratory and blood samples for culture and susceptibility testing.



- On-Treatment Assessments: Daily monitoring of clinical signs and symptoms, vital signs, and adverse events.
- Test-of-Cure (TOC) Visit: Conducted 7 to 14 days after the end of therapy to assess clinical and microbiological outcomes.

5. Endpoints:

- Primary Endpoint: Clinical cure rate at the TOC visit in the clinically evaluable and intent-totreat populations. Clinical cure was defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy was required.
- Secondary Endpoints: Microbiological eradication rate at the TOC visit, clinical and microbiological relapse rates, and 30-day all-cause mortality.
- 6. Microbiological Analysis Protocol:
- Specimen Collection: Sputum (expectorated or induced) and blood samples were collected at baseline.
- Pathogen Identification: Standard microbiological techniques were used to identify causative pathogens from cultures.
- Susceptibility Testing: Minimum inhibitory concentrations (MICs) of ceftobiprole and comparator agents were determined for all bacterial isolates using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

In Vitro Susceptibility Testing Protocol

- 1. Method:
- Broth microdilution is the standard reference method for determining the MIC of ceftobiprole. [3][6]
- 2. Media:
- Cation-adjusted Mueller-Hinton broth is used for most organisms.



- For Haemophilus influenzae, Haemophilus Test Medium (HTM) is used.[16]
- For Streptococcus pneumoniae, Mueller-Hinton broth supplemented with lysed horse blood is used.

3. Inoculum Preparation:

 A standardized inoculum of the test organism is prepared to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

4. Incubation:

 Microdilution plates are incubated at 35°C for 16-20 hours in ambient air. For S. pneumoniae and H. influenzae, incubation is performed in an atmosphere of 5% CO₂.

5. MIC Determination:

 The MIC is defined as the lowest concentration of ceftobiprole that completely inhibits visible growth of the organism.

Dosing and Administration

Table 7: Recommended Dosing of Ceftobiprole for CAP in Adults

Patient Population	Creatinine Clearance (CrCl)	Recommended Dose	Infusion Time
Normal Renal Function	≥ 50 mL/min	500 mg every 8 hours	2 hours
Mild Renal Impairment	30 to < 50 mL/min	500 mg every 12 hours	2 hours
Moderate Renal Impairment	15 to < 30 mL/min	250 mg every 12 hours	2 hours
Severe Renal Impairment	< 15 mL/min	250 mg every 24 hours	2 hours



Conclusion

Ceftobiprole has emerged as a potent and reliable therapeutic option for hospitalized patients with community-acquired pneumonia. Its broad-spectrum activity, including against resistant pathogens, combined with a well-established clinical efficacy and safety profile, positions it as a valuable tool in the antimicrobial armamentarium. The detailed protocols and data presented in these application notes provide a comprehensive resource for further research and development in the field of infectious diseases.

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